molecular formula C14H9NO2 B2353735 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde CAS No. 880856-15-5

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde

Cat. No.: B2353735
CAS No.: 880856-15-5
M. Wt: 223.231
InChI Key: SBGHFAIHNYYBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C14H9NO2. It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents . They also exhibit antifungal, immunosuppressive, analgesic, antitumor, antispasmodic, and other properties .

Cellular Effects

It has been found that quinoline derivatives can interact with DNA mainly through intercalation . This interaction can induce apoptosis in cells and cause cell arrest in the S phase .

Molecular Mechanism

It is known that the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can form redox-active complexes, generating reactive oxygen species (ROS) that can influence the activity of various enzymes .

Dosage Effects in Animal Models

It has been found that some quinoline derivatives show better recovery from scopolamine-induced dementia than donepezil in zebrafish models .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that quinoline derivatives can form complexes with transition metals, which may influence their transport and distribution .

Subcellular Localization

It is known that quinoline derivatives can interact with DNA, which may influence their localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde typically involves the condensation of 2-aminobenzaldehyde with various reagents. One common method includes the reaction of 2-aminobenzaldehyde with acetic anhydride under reflux conditions, followed by cyclization to form the quinoline ring . Another method involves the use of stearic acid hydrazide, which condenses with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is unique due to its specific structure, which allows for a variety of chemical modifications and biological interactions. Its ability to act as a DNA intercalator and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry and drug development .

Properties

IUPAC Name

2-oxo-1H-benzo[g]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGHFAIHNYYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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